molecular formula C19H23F3N4O3 B2657969 N-(4-butoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396813-70-9

N-(4-butoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2657969
CAS No.: 1396813-70-9
M. Wt: 412.413
InChI Key: IEVCVFBIJYQQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core linked to a 1,3,4-oxadiazole ring and a 4-butoxyphenyl carboxamide group. The trifluoromethyl (-CF₃) substituent on the oxadiazole enhances lipophilicity and metabolic stability, while the butoxy group (-OCH₂CH₂CH₂CH₃) on the phenyl ring likely improves solubility and bioavailability.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O3/c1-2-3-12-28-15-6-4-14(5-7-15)23-18(27)26-10-8-13(9-11-26)16-24-25-17(29-16)19(20,21)22/h4-7,13H,2-3,8-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVCVFBIJYQQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-butoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic derivative that combines a piperidine core with oxadiazole and aromatic functionalities. This structural combination suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula: C18_{18}H20_{20}F3_{3}N3_{3}O2_{2}
  • Molecular Weight: 357.37 g/mol

Structural Features

The compound features:

  • A piperidine ring, known for its diverse biological activities.
  • An oxadiazole moiety, which has been associated with anti-inflammatory and antimicrobial properties.
  • A trifluoromethyl group that can enhance lipophilicity and bioactivity.

Anti-inflammatory Activity

Research indicates that derivatives of oxadiazole exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have shown promising results in reducing inflammation markers in vitro and in vivo. A study demonstrated that oxadiazole derivatives could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism involving the modulation of inflammatory pathways .

Antimicrobial Activity

The piperidine structure is often linked to antimicrobial properties. Compounds with similar frameworks have displayed activity against various bacterial strains. For example, synthesized piperidine derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with IC50_{50} values indicating potent antibacterial action .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Several studies report that modifications on the piperidine ring can lead to enhanced AChE inhibition, which is critical for developing treatments for conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Effects

In a study assessing various oxadiazole derivatives, one compound showed a significant reduction in edema in animal models. The mechanism was attributed to the inhibition of COX enzymes, which play a crucial role in the inflammatory response. The compound's ability to modulate inflammatory pathways positions it as a candidate for further development in anti-inflammatory therapies .

Case Study 2: Antimicrobial Efficacy

A series of piperidine-based compounds were tested against multiple bacterial strains. The results indicated that specific substitutions on the piperidine ring enhanced antimicrobial activity. For instance, compounds with a trifluoromethyl substituent demonstrated lower MIC values compared to their non-substituted counterparts, highlighting the importance of structural modifications in enhancing bioactivity .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in edema
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotent AChE inhibition

IC50_{50} Values for Enzyme Inhibition

CompoundIC50_{50} (µM)Reference
N-(4-butoxyphenyl)-...2.14
Similar oxadiazole derivative1.13
Control (Thiourea)21.25

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a butoxyphenyl group and a trifluoromethyl oxadiazole moiety. This unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.

Antiviral Activity

Research has indicated that derivatives of oxadiazoles exhibit antiviral properties. For instance, compounds similar to N-(4-butoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide have shown promising results against viruses such as H5N1 . These findings suggest that the trifluoromethyl group may enhance the compound's ability to inhibit viral replication.

Anti-inflammatory Properties

Compounds containing the oxadiazole structure have been studied for their anti-inflammatory effects. In one study, various oxadiazole derivatives were synthesized and evaluated for their ability to reduce inflammation in animal models . The results indicated that certain substitutions on the oxadiazole ring could enhance anti-inflammatory activity, which may be applicable to the compound .

Anticancer Potential

The unique structure of this compound positions it as a potential candidate for anticancer drug development. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways . Further research is needed to explore this compound's efficacy against various cancer cell lines.

Synthesis and Characterization

Recent studies have focused on synthesizing new derivatives of oxadiazole-based compounds, including this compound. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structures and purity of these compounds .

Biological Testing

In vitro assays have been conducted to evaluate the biological activity of synthesized compounds. For example, anti-inflammatory assays using carrageenan-induced rat models demonstrated significant reductions in paw edema for certain derivatives . This suggests that modifications to the oxadiazole ring can lead to enhanced therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

A closely related analog, 3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS: 1396685-46-3), replaces the 4-butoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety . Key differences include:

  • Synthetic Accessibility : The butoxy group may require additional alkoxylation steps, whereas trifluoromethyl groups are often introduced via direct fluorination or coupling reactions.

Heterocyclic Core Modifications

  • Benzimidazolone Derivatives : describes 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide , which replaces the oxadiazole with a benzimidazolone ring . This substitution reduces metabolic stability (due to the labile lactam ring) but enhances π-π stacking interactions in enzyme binding pockets.
  • Tetrazole-Based Analogs : Compounds like N-5-tetrazolyl-N′-arylurea () exhibit plant growth-regulating activity, suggesting that heterocycle choice (tetrazole vs. oxadiazole) significantly alters biological function .

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight logP (Predicted) Key Substituents Synthetic Steps (Key Differences)
Target Compound ~435.3* ~3.0 4-Butoxyphenyl, CF₃-oxadiazole Alkoxylation, oxadiazole cyclization
3-(CF₃-phenyl) Analog 408.3 >3.5 3-Trifluoromethylphenyl, CF₃-oxadiazole Trifluoromethyl coupling, piperidine linkage
Benzimidazolone Derivative ~480.8 ~2.7 4-Iodophenyl, benzimidazolone Nitro reduction, benzimidazolone formation
Tetrazolyl-Benzoyl Urea ~320–350 ~2.0–2.5 Tetrazole, benzoylurea Tetrazole cyclization, urea coupling

*Estimated based on structural similarity to .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.